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Introduction
InhA, an enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the type II fatty acid

synthase (FAS-II) system of Mycobacterium tuberculosis. This pathway is essential for the

biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the major

component of the mycobacterial cell wall. The integrity of this cell wall is paramount for the

bacterium's survival, virulence, and resistance to common antibiotics. Consequently, InhA has

been validated as a key target for antitubercular drug discovery. InhA-IN-4 (also known as

TU14) is a direct inhibitor of InhA, acting as a valuable chemical probe to investigate the

function of InhA and to aid in the development of novel therapeutics against tuberculosis.

Mechanism of Action
Unlike the frontline drug isoniazid, which is a prodrug requiring activation by the mycobacterial

catalase-peroxidase KatG to form an adduct with NAD+ that then inhibits InhA, InhA-IN-4 is a

direct inhibitor. This means it does not require metabolic activation to exert its inhibitory effect.

It binds directly to the InhA enzyme, likely in the substrate-binding pocket, thereby preventing

the binding of its natural substrate, the 2-trans-enoyl-ACP. This direct inhibition blocks the

elongation of fatty acid chains necessary for mycolic acid synthesis, ultimately leading to

bacterial cell death. The direct mechanism of action makes InhA-IN-4 and similar compounds

promising candidates for overcoming isoniazid resistance that arises from mutations in the

katG gene.
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Quantitative Data for InhA-IN-4
The following table summarizes the available quantitative data for InhA-IN-4. It is important to

note that while initial inhibitory and antimycobacterial activities have been reported,

comprehensive kinetic and thermodynamic data for InhA-IN-4 are not extensively available in

the public domain. The data presented here is based on initial characterization. For more

detailed studies, it is recommended to perform the experiments outlined in the protocols below.
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Parameter Value Description Reference

IC50 15.6 µM

The half maximal

inhibitory

concentration against

the InhA enzyme. This

value represents the

concentration of InhA-

IN-4 required to inhibit

50% of the InhA

enzymatic activity in

vitro.

[1]

MIC 1.56 ± 0.82 µg/mL

The minimum

inhibitory

concentration against

Mycobacterium

tuberculosis. This

value indicates the

lowest concentration

of InhA-IN-4 that

prevents visible

growth of the bacteria.

[1]

Binding Affinity (Kd) Data not available

The equilibrium

dissociation constant,

which represents the

concentration of InhA-

IN-4 at which half of

the InhA binding sites

are occupied. A lower

Kd value indicates a

higher binding affinity.

Kinetic Parameters

(kon, koff)

Data not available The association (kon)

and dissociation (koff)

rate constants, which

describe the speed at

which InhA-IN-4 binds
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to and dissociates

from InhA,

respectively.

Thermodynamic

Parameters (ΔH, ΔS)
Data not available

The enthalpy (ΔH)

and entropy (ΔS)

changes upon

binding, which provide

insight into the

thermodynamic forces

driving the interaction

between InhA-IN-4

and InhA.

Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of InhA-
IN-4 with its target, InhA. These protocols are based on established methodologies for studying

enzyme inhibitors and can be adapted for InhA-IN-4.

InhA Enzyme Inhibition Assay
This assay is used to determine the IC50 value of InhA-IN-4 against InhA. The assay monitors

the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

Purified recombinant InhA enzyme

InhA-IN-4 (dissolved in DMSO)

NADH

2-trans-dodecenoyl-CoA (DD-CoA) or another suitable long-chain enoyl-CoA substrate

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT)

96-well UV-transparent microplates
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Microplate reader capable of measuring absorbance at 340 nm

Protocol:

Prepare a stock solution of InhA-IN-4 in DMSO.

In a 96-well plate, add the assay buffer.

Add varying concentrations of InhA-IN-4 to the wells. Include a control with DMSO only (no

inhibitor).

Add a fixed concentration of InhA enzyme to each well and incubate for 15 minutes at room

temperature to allow for inhibitor binding.

Add a fixed concentration of NADH to each well.

Initiate the enzymatic reaction by adding the substrate (e.g., DD-CoA) to all wells.

Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30

seconds for 10-15 minutes) using a microplate reader.

Calculate the initial velocity (rate of NADH consumption) for each inhibitor concentration.

Plot the percentage of inhibition against the logarithm of the InhA-IN-4 concentration.

Fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics (kon and koff) and

affinity (Kd) of InhA-IN-4 to InhA.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5 chip)

Amine coupling kit (EDC, NHS, ethanolamine)
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Purified InhA enzyme

InhA-IN-4 (dissolved in running buffer with a small percentage of DMSO)

Running buffer (e.g., HBS-EP+)

Protocol:

Immobilize the purified InhA enzyme onto the sensor chip surface using standard amine

coupling chemistry.

Prepare a series of dilutions of InhA-IN-4 in the running buffer.

Inject the different concentrations of InhA-IN-4 over the immobilized InhA surface and a

reference surface (without InhA) at a constant flow rate.

Monitor the association of InhA-IN-4 to InhA in real-time.

After the association phase, inject the running buffer alone to monitor the dissociation of the

InhA-IN-4/InhA complex.

Regenerate the sensor surface between different analyte concentrations if necessary.

Subtract the reference channel data from the active channel data to obtain specific binding

sensorgrams.

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine

the association rate constant (kon), dissociation rate constant (koff), and the equilibrium

dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) for
Thermodynamic Profile
ITC directly measures the heat changes associated with the binding of InhA-IN-4 to InhA,

providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy

(ΔH), and entropy (ΔS)).

Materials:
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Isothermal titration calorimeter

Purified InhA enzyme

InhA-IN-4

Dialysis buffer (e.g., 50 mM sodium phosphate, pH 7.5, 150 mM NaCl)

Protocol:

Thoroughly dialyze both the InhA enzyme and InhA-IN-4 against the same buffer to minimize

heats of dilution.

Degas the protein and inhibitor solutions before the experiment.

Load the InhA solution into the sample cell of the calorimeter.

Load the InhA-IN-4 solution into the injection syringe.

Perform a series of small, sequential injections of InhA-IN-4 into the InhA solution while

monitoring the heat change.

As a control, perform a separate titration of InhA-IN-4 into the buffer alone to measure the

heat of dilution.

Subtract the heat of dilution from the binding data.

Integrate the heat change peaks to generate a binding isotherm.

Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and

subsequently calculate the ΔS.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is used to verify the direct binding of InhA-IN-4 to InhA in a cellular environment. The

principle is that ligand binding stabilizes the target protein against thermal denaturation.
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Materials:

Mycobacterium tuberculosis or a surrogate mycobacterial strain (e.g., Mycobacterium

smegmatis)

InhA-IN-4

Lysis buffer

Equipment for protein quantification (e.g., Western blot apparatus, anti-InhA antibody)

PCR machine or heating block

Protocol:

Culture mycobacterial cells to the desired density.

Treat the cells with different concentrations of InhA-IN-4 or a vehicle control (DMSO) for a

defined period.

Aliquot the treated cell suspensions into PCR tubes.

Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).

Lyse the cells to release the proteins.

Separate the soluble protein fraction from the precipitated (denatured) proteins by

centrifugation.

Quantify the amount of soluble InhA in the supernatant for each temperature and inhibitor

concentration using Western blotting with an anti-InhA antibody.

Plot the amount of soluble InhA as a function of temperature for each inhibitor concentration.

A shift in the melting curve to a higher temperature in the presence of InhA-IN-4 indicates

target engagement.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15142424?utm_src=pdf-body
https://www.benchchem.com/product/b15142424?utm_src=pdf-body
https://www.benchchem.com/product/b15142424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mycolic Acid Biosynthesis Pathway and InhA Inhibition
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Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of InhA-IN-4 on InhA.

Experimental Workflow for InhA-IN-4 Characterization
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Biochemical and Biophysical Assays Target Engagement and Antimycobacterial Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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